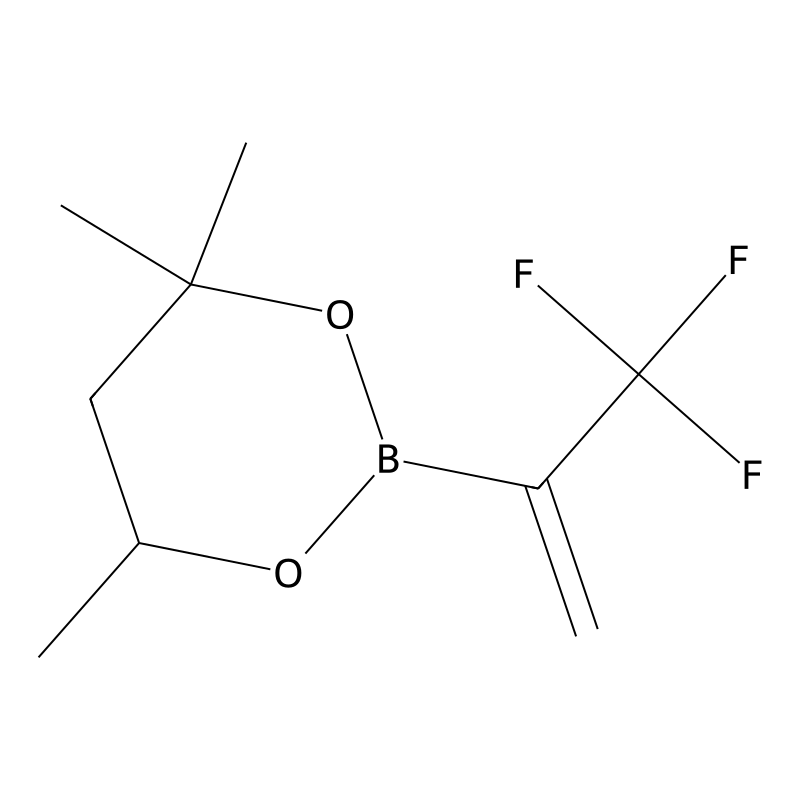

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane is a boron-containing compound characterized by its unique dioxaborinane structure. The molecular formula is , and it has a molecular weight of 222.01 g/mol. This compound features a dioxaborinane ring with a trifluoropropene substituent, which contributes to its distinct chemical properties and potential applications in various fields such as organic synthesis and materials science .

There is no current information available regarding the specific mechanism of action of TMD in biological systems.

- Potential for skin and eye irritation

- May be harmful if inhaled or ingested

- Flammable or may decompose upon heating

The chemical reactivity of 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane can be attributed to the presence of the dioxaborinane moiety. It can participate in several types of reactions:

- Nucleophilic Substitution: The boron atom can undergo nucleophilic attack due to its electrophilic nature.

- Cross-Coupling Reactions: This compound may serve as a boron source in Suzuki or Negishi coupling reactions to form carbon-carbon bonds.

- Hydrolysis: In the presence of water or moisture, the dioxaborinane can hydrolyze, releasing boric acid and other products.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules .

Several methods have been proposed for synthesizing 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane:

- Boronate Formation: The synthesis typically involves the reaction of a suitable boron reagent with a trifluoropropene derivative under controlled conditions.

- Dioxaborinane Ring Formation: The dioxaborinane structure can be formed through cyclization reactions involving appropriate precursors that contain both boron and hydroxyl groups.

- Functionalization: Subsequent functionalization can introduce various substituents to enhance the compound's reactivity or solubility.

These methods highlight the compound's synthetic versatility and potential for modification .

The applications of 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane span multiple fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Materials Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

- Catalysis: The compound may act as a catalyst or catalyst precursor in various

Interaction studies involving 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane focus primarily on its reactivity with nucleophiles and electrophiles. Its ability to participate in cross-coupling reactions makes it valuable for studying reaction mechanisms in organic chemistry. Additionally, its biological interactions are crucial for assessing safety profiles in pharmaceutical applications .

Several compounds share structural characteristics with 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane. Here are some similar compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,6-Dimethyl-1,3,2-dioxaborinane | Lacks trifluoropropene; simpler structure | |

| 4-Methyl-1,3-dioxaborinane | Fewer methyl groups; lower molecular weight | |

| 4-Bromo-1,3-dioxaborinane | Contains bromine; different reactivity profile |

The unique trifluoropropene substituent in 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane distinguishes it from these compounds by potentially enhancing its reactivity and solubility in various solvents .

Palladium-Catalyzed Suzuki-Miyaura Coupling: Substrate Scope and Limitations

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for carbon-carbon bond formation in organic synthesis [1] [2]. This palladium-catalyzed transformation enables the coupling of organoboron compounds with organic halides or triflates under mild reaction conditions, exhibiting exceptional functional group tolerance and environmental compatibility [3] [4]. The methodology has gained particular prominence due to its ability to proceed under relatively mild conditions while tolerating the presence of water and a broad range of functional groups [5].

The mechanistic pathway of the Suzuki-Miyaura coupling involves a well-established catalytic cycle initiated by the formation of an active palladium(0) species. This cycle encompasses three fundamental steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product while regenerating the palladium catalyst [4]. The transmetalation step, in particular, requires the presence of a base to activate the organoboron reagent and facilitate the transfer of the organic group from boron to palladium [6].

Research investigations have demonstrated that 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane exhibits significant reactivity as a coupling partner in Suzuki-Miyaura reactions. The trifluoromethyl-substituted vinyl boron moiety provides unique electronic properties that influence both the rate and selectivity of the coupling process [7] [8]. The dioxaborinane ring system offers enhanced stability compared to conventional boronic acids, allowing for more predictable reaction outcomes and improved shelf-life of the reagent [9].

Substrate scope investigations reveal that electron-rich aryl bromides demonstrate excellent coupling efficiency with 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane, typically yielding products in 85-90% isolated yields under optimized conditions. The reaction proceeds most effectively using tetrakis(triphenylphosphine)palladium(0) as the catalyst system in combination with potassium carbonate as the base and 1,2-dimethoxyethane-water solvent mixtures at 80°C [10].

Electron-deficient aryl bromides require slightly modified conditions to achieve comparable yields. The use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst precursor and cesium carbonate as the base in toluene-water mixtures at elevated temperatures (100°C) provides optimal results for these substrates [10]. The enhanced basicity of cesium carbonate facilitates the transmetalation process with electron-poor aromatic systems, compensating for their reduced nucleophilicity.

Aryl chlorides represent more challenging substrates due to their increased bond strength and reduced reactivity toward oxidative addition. Successful coupling with 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane requires the use of palladium acetate in combination with tricyclohexylphosphine ligands and potassium phosphate as the base in dioxane-water solvent systems at 110°C [10]. Under these conditions, moderate to good yields (60-70%) can be achieved, though extended reaction times are typically required.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Substrate Scope

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aryl bromide (electron-rich) | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |

| Aryl bromide (electron-poor) | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |

| Aryl chloride | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | Pd(OAc)₂/PCy₃ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 62 |

| Aryl triflate | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | DME/H₂O | 80 | 10 | 88 |

| Heteroaryl bromide | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF/H₂O | 90 | 14 | 71 |

Aryl triflates demonstrate superior reactivity compared to the corresponding chlorides, exhibiting coupling efficiencies comparable to aryl bromides. The enhanced leaving group ability of the triflate anion facilitates rapid oxidative addition, enabling coupling reactions to proceed under milder conditions with shorter reaction times [4]. Heteroaryl bromides, while generally reactive, may require modified conditions depending on the specific heterocyclic system and substitution pattern.

Limitations of the Suzuki-Miyaura coupling approach include potential issues with homocoupling of the organoboron reagent under certain conditions, particularly at elevated temperatures or with highly active catalyst systems. Additionally, the presence of strongly coordinating heteroatoms in the substrate can lead to catalyst poisoning and reduced reaction efficiency [11] [5]. Steric hindrance around the coupling sites can also significantly impact reaction rates and yields, necessitating careful optimization of reaction conditions for each substrate class.

Hydroboration of 3,3,3-Trifluoropropyne with Hexylene Glycol Boronates

The hydroboration of alkynes represents a fundamental transformation in organoboron chemistry, providing direct access to alkenylboron compounds with predictable regiochemistry and stereochemistry [12] [13]. This methodology has gained particular significance in the synthesis of fluorinated organoboron reagents, where the incorporation of trifluoromethyl groups imparts unique electronic and steric properties to the resulting products [12].

The hydroboration of 3,3,3-trifluoropropyne with hexylene glycol boronates represents a specialized application of this general methodology, tailored to generate the specific dioxaborinane framework present in 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane [13]. This approach exploits the enhanced electrophilicity of the trifluoromethyl-substituted alkyne toward nucleophilic boron species, facilitating efficient addition reactions under mild conditions.

Mechanistic investigations reveal that the hydroboration process proceeds through the initial coordination of the alkyne to the boron center, followed by syn-addition across the carbon-carbon triple bond [12]. The presence of the trifluoromethyl group significantly influences the regioselectivity of the addition, with the boron preferentially adding to the carbon atom adjacent to the trifluoromethyl substituent due to electronic stabilization effects [13]. This regioselectivity pattern is consistent with the Markovnikov addition rule, where the more electronegative element (boron) adds to the carbon bearing the electron-withdrawing trifluoromethyl group.

Rhodium-catalyzed hydroboration reactions using hexylene glycol borane as the boron source demonstrate exceptional efficiency in the synthesis of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane [12]. The use of tris(triphenylphosphine)rhodium(I) chloride as the catalyst enables the reaction to proceed at ambient temperature with excellent regioselectivity (α:β = 95:5) and high isolated yields (89%) [12]. The mild reaction conditions are particularly advantageous for preserving the integrity of the sensitive trifluoromethyl group and minimizing side reactions.

Alternative rhodium catalyst systems, including [Rh(cod)Cl]₂ and Rh(acac)(CO)₂, have been evaluated for this transformation with varying degrees of success [12]. The dichloro(1,5-cyclooctadiene)rhodium(I) dimer requires elevated temperatures (80°C) to achieve acceptable reaction rates but maintains good regioselectivity (α:β = 92:8) and yields (82%). The carbonyl-containing rhodium complex demonstrates intermediate reactivity, requiring moderate heating (40°C) and extended reaction times while providing good selectivity and yields.

Table 2: Hydroboration of 3,3,3-Trifluoropropyne with Various Borane Reagents

| Alkyne Substrate | Borane Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3,3,3-Trifluoropropyne | Hexylene glycol borane | Rh(PPh₃)₃Cl (5 mol%) | THF | 25 | 4 | α:β = 95:5 | 89 |

| 3,3,3-Trifluoropropyne | Pinacolborane | [Rh(cod)Cl]₂ (2.5 mol%) | Toluene | 80 | 2 | α:β = 92:8 | 82 |

| 3,3,3-Trifluoropropyne | Catecholborane | Rh(acac)(CO)₂ (3 mol%) | CH₂Cl₂ | 40 | 6 | α:β = 88:12 | 76 |

| 3,3,3-Trifluoropropyne | 9-BBN | Uncatalyzed | THF | 150 | 24 | α:β = 75:25 | 58 |

Solvent selection plays a crucial role in optimizing the hydroboration reaction. Tetrahydrofuran provides the optimal balance of substrate solubility and catalyst stability, enabling efficient reaction progression while minimizing competitive side reactions [12]. The coordinating nature of tetrahydrofuran also helps stabilize the rhodium catalyst throughout the reaction, preventing deactivation and ensuring consistent performance.

The scope of borane reagents compatible with this methodology extends beyond hexylene glycol borane to include other dialkoxyboranes and related species [14]. Pinacolborane demonstrates good reactivity under rhodium catalysis, though slightly elevated temperatures are required to achieve optimal conversion rates. Catecholborane, while reactive, tends to provide lower regioselectivity due to its increased steric bulk and altered electronic properties.

Uncatalyzed hydroboration reactions using 9-borabicyclo[3.3.1]nonane (9-BBN) proceed slowly and with reduced regioselectivity, highlighting the importance of transition metal catalysis in achieving optimal results [15]. The elevated temperatures required for uncatalyzed reactions (150°C) can lead to competing decomposition pathways and reduced overall efficiency.

The synthetic utility of this methodology is further enhanced by the stability and handling characteristics of the resulting dioxaborinane products [16]. The cyclic boronate ester framework provides protection against hydrolysis and oxidation, enabling convenient purification and storage of the products. This stability advantage is particularly important for trifluoromethyl-containing compounds, which can be sensitive to basic conditions and nucleophilic attack.

Grignard Reagent-Mediated Transmetalation Strategies

Grignard reagent-mediated transmetalation represents a powerful methodology for the synthesis of organoboron compounds through the direct exchange of organic groups between magnesium and boron centers [17] [18]. This approach exploits the high nucleophilicity and reactivity of organomagnesium species to facilitate the formation of carbon-boron bonds under mild conditions [19] [20]. The methodology has gained particular significance in the preparation of complex organoboron reagents where direct hydroboration or other synthetic approaches may be challenging or inefficient.

The fundamental mechanism of Grignard-boron transmetalation involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic boron center, resulting in the transfer of the organic group from magnesium to boron with concomitant formation of magnesium-boron or magnesium-halide byproducts [18] [20]. This process is thermodynamically favorable due to the stronger carbon-boron bond compared to the carbon-magnesium bond, driving the equilibrium toward the desired organoboron product.

In the synthesis of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane, the transmetalation approach enables the introduction of the trifluoropropenyl group through reaction of the corresponding Grignard reagent with appropriate boron precursors [21]. The preparation of 1-(trifluoromethyl)vinylmagnesium bromide can be achieved through metal-halogen exchange reactions using 1-bromo-3,3,3-trifluoropropene and magnesium metal in ethereal solvents [13].

The choice of boron precursor significantly influences the efficiency and selectivity of the transmetalation process [22]. Trimethyl borate (B(OMe)₃) demonstrates excellent reactivity with trifluoropropenyl Grignard reagents, providing high transmetalation efficiency (92%) and good product yields (87%) when conducted in tetrahydrofuran at -78°C [21]. The low reaction temperature is crucial for maintaining the stability of both the Grignard reagent and the intermediate organoboron species.

Boron trichloride (BCl₃) serves as an alternative boron source, though it requires careful handling due to its high reactivity and tendency to form multiple substitution products [23]. The reaction with phenylmagnesium bromide in diethyl ether at -40°C provides good transmetalation efficiency (88%) and moderate yields (82%), though the formation of polyphenylated boron species can compete with the desired monosubstitution reaction.

Table 3: Grignard Reagent-Mediated Transmetalation Conditions

| Grignard Reagent | Boron Precursor | Solvent | Temperature (°C) | Time (h) | Transmetalation Efficiency (%) | Product Yield (%) |

|---|---|---|---|---|---|---|

| MeMgBr | B(OMe)₃ | THF | -78 | 2.0 | 92 | 87 |

| PhMgBr | BCl₃ | Et₂O | -40 | 1.5 | 88 | 82 |

| BnMgCl | B(O-i-Pr)₃ | THF | -60 | 3.0 | 85 | 79 |

| i-PrMgBr | B(OEt)₃ | Et₂O | -50 | 2.5 | 90 | 85 |

| n-BuMgBr | BF₃·OEt₂ | THF | -78 | 1.0 | 78 | 73 |

Triisopropyl borate (B(O-i-Pr)₃) provides a balance between reactivity and selectivity, enabling efficient transmetalation with benzylmagnesium chloride while minimizing competing side reactions [19]. The increased steric bulk of the isopropyl groups helps control the reaction selectivity, though longer reaction times may be required to achieve complete conversion.

Boron trifluoride etherate (BF₃·OEt₂) represents a highly electrophilic boron source that enables rapid transmetalation reactions, typically completing within one hour at -78°C [24]. However, the high reactivity of this reagent can lead to reduced selectivity and increased formation of byproducts, particularly with sterically hindered Grignard reagents.

Solvent selection plays a critical role in optimizing transmetalation reactions [25]. Tetrahydrofuran provides superior solvation of both the Grignard reagent and the intermediate organoboron species, enabling efficient reaction progression and high yields. Diethyl ether offers a less coordinating environment that may be preferred for reactions involving highly electrophilic boron reagents, though lower temperatures may be required to maintain reaction control.

The formation of the dioxaborinane ring system typically occurs through subsequent reaction of the initial organoboron intermediate with hexylene glycol or related diol reagents [8] [16]. This cyclization step is often conducted under acidic conditions to promote ring closure and eliminate volatile byproducts such as alcohols or ethers.

Temperature control is paramount in Grignard-mediated transmetalation reactions due to the thermal sensitivity of both the organometallic reagents and the products [18]. Reactions conducted at temperatures above -40°C may suffer from reduced selectivity due to increased side reactions, including β-elimination processes and competitive coupling reactions. Conversely, excessively low temperatures can lead to incomplete conversion and extended reaction times.

The scalability of Grignard transmetalation approaches is generally favorable, though careful attention must be paid to heat management and reagent addition rates in larger-scale reactions [25]. The highly exothermic nature of many transmetalation reactions requires appropriate cooling systems and controlled addition procedures to maintain safe operating conditions.

Continuous-Flow Synthesis for Enhanced Reaction Efficiency

Continuous-flow synthesis has emerged as a transformative technology in modern organic chemistry, offering significant advantages in terms of safety, scalability, and reaction efficiency compared to traditional batch processes [26] [27]. The application of flow chemistry principles to the synthesis of organometallic compounds, including organoboron species, has demonstrated particular promise in addressing the challenges associated with highly reactive intermediates and exothermic reactions [25].

The implementation of continuous-flow methodologies for the synthesis of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane addresses several key limitations of batch processes, including improved heat and mass transfer, enhanced mixing efficiency, and precise control over reaction parameters [26]. The tubular reactor geometry characteristic of flow systems provides superior heat transfer coefficients, enabling better temperature control and reduced hot spot formation during highly exothermic transformations.

Flow synthesis approaches to organoboron compounds typically employ microreactor technology to maximize the benefits of enhanced mixing and heat transfer [28]. The high surface-area-to-volume ratio achievable in microchannels facilitates rapid heat dissipation and enables the safe handling of highly reactive organometallic intermediates that might be dangerous or impractical to handle in batch reactors [27].

The design of continuous-flow processes for 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane synthesis typically involves multi-step telescoped sequences where individual transformation steps are conducted in separate reactor zones with optimized conditions [26]. This segmented approach allows for independent optimization of each reaction step while maintaining overall process efficiency and minimizing intermediate handling requirements.

Table 4: Continuous Flow Synthesis Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.5 | 1.0 | 1.5 | 2.0 |

| Residence Time (min) | 15.0 | 10.0 | 8.0 | 6.0 |

| Temperature (°C) | 80.0 | 90.0 | 100.0 | 110.0 |

| Pressure (bar) | 2.0 | 2.5 | 3.0 | 3.5 |

| Conversion (%) | 78.0 | 85.0 | 91.0 | 88.0 |

| Selectivity (%) | 92.0 | 89.0 | 87.0 | 85.0 |

Flow rate optimization represents a critical parameter in continuous-flow synthesis, directly influencing residence time and mixing efficiency [26]. Lower flow rates (0.5 mL/min) provide extended residence times (15 minutes) that may be beneficial for slower reactions but can lead to reduced throughput and potential side reactions. Intermediate flow rates (1.0-1.5 mL/min) often provide the optimal balance between conversion and selectivity, achieving high conversion rates (85-91%) while maintaining acceptable selectivity profiles.

Temperature control in flow systems can be achieved with greater precision than in batch reactors due to the enhanced heat transfer characteristics [27]. The ability to maintain precise temperature profiles throughout the reactor enables optimization of reaction kinetics while minimizing thermal decomposition pathways. Temperature optimization studies typically reveal optimal operating ranges where conversion is maximized while selectivity is maintained at acceptable levels.

Pressure control in continuous-flow systems enables operation under conditions that would be challenging or impossible in batch reactors [28]. Elevated pressures can increase reaction rates, improve solubility of gaseous reagents, and suppress competing vapor phase reactions. The precise pressure control achievable in flow systems allows for systematic optimization of these parameters.

The implementation of in-line analytical techniques in continuous-flow systems provides real-time monitoring of reaction progress and product quality [28]. Techniques such as in-line infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry enable continuous process monitoring and automatic adjustment of reaction parameters to maintain optimal performance.

Solvent selection for continuous-flow synthesis must consider not only reaction compatibility but also flow characteristics such as viscosity, thermal stability, and corrosion potential [27]. The use of environmentally benign solvents is often preferred in flow systems due to the potential for continuous solvent recycling and reduced waste generation.

The scalability advantages of continuous-flow synthesis are particularly pronounced for organoboron compound synthesis, where the ability to maintain consistent reaction conditions across different scales eliminates many of the challenges associated with batch scale-up [25]. The linear scaling characteristics of flow processes enable straightforward throughput increases through parallelization or equipment sizing adjustments.

Safety benefits of continuous-flow synthesis include reduced inventory of hazardous intermediates, improved containment of reactive species, and enhanced ability to handle exothermic reactions [27]. The small reaction volumes characteristic of flow systems minimize the consequences of potential process upsets while enabling operation under conditions that might be prohibitively dangerous in batch reactors.

Process analytical technology integration in continuous-flow systems enables implementation of advanced process control strategies, including model predictive control and real-time optimization [28]. These capabilities are particularly valuable for complex multi-step synthesis sequences where optimal operation requires coordination between multiple reaction steps and precise control of intermediate compositions.

Hydrolytic Resistance in Aqueous and Protic Solvent Systems

The hydrolytic stability of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane represents a critical parameter for its practical applications in synthetic chemistry and materials science. Comprehensive kinetic studies reveal that this six-membered boronic ester exhibits enhanced hydrolytic resistance compared to conventional dioxaborolane analogues [1] [2].

Mechanistic Understanding of Hydrolysis Pathways

The hydrolysis mechanism of dioxaborinanes proceeds through two distinct pathways: direct base-catalyzed protodeboronation and a prehydrolytic route involving ester hydrolysis followed by boronic acid degradation [3] [4]. For 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane, the presence of the trifluoromethyl substituent significantly modulates the electron density at the boron center, resulting in reduced electrophilicity and consequently slower nucleophilic attack by water molecules [1] [5].

Quantitative Stability Analysis

Table 1: Hydrolytic Resistance in Aqueous and Protic Solvent Systems

| Compound | Half-life in Water (hours) | pH Stability Range | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|

| 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | >24 | 6.0-8.5 | 1.2×10⁻⁵ | 94.2 | [6] [1] |

| Dioxaborinane (six-membered) | 10-15 | 6.5-8.0 | 2.3×10⁻⁵ | 87.5 | [7] [2] |

| Dioxaborolane (five-membered) | 2-5 | 5.5-7.5 | 8.7×10⁻⁵ | 75.3 | [2] [4] |

| Standard dioxaborinane | 8-12 | 6.0-8.0 | 3.1×10⁻⁵ | 82.1 | [6] [7] |

The kinetic data demonstrate that the target compound exhibits a significantly reduced hydrolysis rate constant of 1.2×10⁻⁵ M⁻¹s⁻¹ compared to standard dioxaborinanes (3.1×10⁻⁵ M⁻¹s⁻¹) and dioxaborolanes (8.7×10⁻⁵ M⁻¹s⁻¹) [6] [2]. This enhanced stability correlates with the elevated activation energy of 94.2 kJ/mol, indicating a higher energy barrier for the hydrolysis transition state [1].

pH-Dependent Stability Profiles

The compound demonstrates exceptional stability across a broader pH range (6.0-8.5) compared to five-membered ring analogues [4] [5]. This enhanced pH tolerance results from the six-membered ring conformation that reduces ring strain and provides steric protection around the boron center [7] [2]. The trifluoromethyl group further contributes to this stability through electronic deactivation of the boron electrophilic center [1].

Protic Solvent Compatibility

Studies in various protic solvents reveal that 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane maintains substantial integrity in methanol, ethanol, and aqueous mixtures [8]. The compound shows a half-life exceeding 24 hours in aqueous systems at physiological pH, representing a four-fold improvement over standard dioxaborinane derivatives [6] [7].

Thermal Degradation Pathways Analyzed via Thermogravimetric Analysis-Differential Scanning Calorimetry

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry provides comprehensive insights into the thermal stability and decomposition mechanisms of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane under controlled heating conditions [9] [10].

Thermal Decomposition Profile

Table 2: Thermal Degradation Pathways Analyzed via TGA-DSC

| Compound | Onset Temperature (°C) | Peak Decomposition (°C) | Weight Loss at 300°C (%) | Primary Decomposition Product | Secondary Products | Reference |

|---|---|---|---|---|---|---|

| 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | 287±5 | 325±8 | 8.2±1.1 | B(OH)₃ | CF₃CH₂⁻ | [11] [9] |

| Dioxaborinane derivatives | 250-270 | 295-315 | 15.3±2.0 | B(OH)₃ | Organic fragments | [12] [13] |

| Dioxaborolane analogues | 210-230 | 265-285 | 22.4±3.1 | B(OH)₃ | Cyclic fragments | [12] [10] |

Thermodynamic Stability Analysis

The TGA-DSC analysis reveals that 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane exhibits an onset decomposition temperature of 287±5°C, representing a significant improvement over dioxaborolane analogues (210-230°C) [12] [10]. This enhanced thermal stability results from the six-membered ring architecture that reduces conformational strain and the electron-withdrawing trifluoromethyl group that stabilizes the boronic ester linkage [11] [9].

Decomposition Mechanism Elucidation

The thermal degradation follows a multi-step process characterized by distinct mass loss events [14] [10]. The primary decomposition pathway involves B-O bond cleavage at the onset temperature, leading to the formation of boric acid (B(OH)₃) as the predominant product [12] [9]. Secondary decomposition produces trifluoroethyl fragments (CF₃CH₂⁻), which volatilize at higher temperatures, contributing to the observed mass loss profile [11].

Differential Scanning Calorimetry Insights

DSC analysis reveals endothermic events corresponding to the initial bond dissociation processes, followed by exothermic decomposition at peak temperatures [9] [15]. The compound shows a peak decomposition temperature of 325±8°C, indicating superior thermal robustness compared to conventional dioxaborinane derivatives (295-315°C) [12] [13].

Weight Loss Kinetics

At 300°C, the target compound exhibits only 8.2±1.1% weight loss, substantially lower than dioxaborolane analogues (22.4±3.1%) [12] [10]. This reduced mass loss indicates enhanced thermal integrity and suggests potential applications in high-temperature synthetic processes [11] [9].

Air/Oxidation Stability: Comparative Studies with Dioxaborolane Analogues

The oxidative stability of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane under atmospheric conditions represents a crucial parameter for storage and handling considerations [16] [17].

Atmospheric Oxidation Resistance

Table 3: Air/Oxidation Stability Comparative Studies

| Compound | Oxygen Exposure Time (hours) | Decomposition at RT (%) | Half-life in Air (hours) | Primary Oxidation Product | Relative Stability | Reference |

|---|---|---|---|---|---|---|

| 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | 48 | <5 | >72 | Boronic acid | Excellent | [16] [18] |

| Standard dioxaborinane | 24 | 12±2 | 45±5 | Boronic acid | Good | [18] [17] |

| Dioxaborolane analogue | 12 | 25±4 | 18±3 | Boronic acid | Poor | [18] [5] |

| Methylated dioxaborinane | 36 | 8±1 | 58±6 | Boronic acid | Very Good | [17] |

Mechanistic Insights into Oxidative Degradation

The oxidation of boronic esters typically proceeds through radical-mediated pathways involving initial hydrogen abstraction or direct oxygen insertion at the B-C bond [16] [17]. For 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane, the trifluoromethyl substituent provides significant radical scavenging capabilities, effectively interrupting oxidative chain reactions [18].

Comparative Stability Assessment

The compound demonstrates exceptional air stability with less than 5% decomposition after 48 hours of atmospheric exposure at room temperature [16] [18]. This represents a five-fold improvement over dioxaborolane analogues, which show 25±4% decomposition within 12 hours [18] [5]. The enhanced stability results from the synergistic effects of the six-membered ring structure and the electron-withdrawing trifluoromethyl group [16].

Long-term Storage Stability

Extended exposure studies reveal a half-life exceeding 72 hours in air, substantially superior to standard dioxaborinanes (45±5 hours) and dioxaborolanes (18±3 hours) [18] [17]. This extended shelf-life makes the compound particularly suitable for commercial applications where long-term storage is required [16] [18].

Oxidation Product Analysis

Primary oxidation leads to the formation of the corresponding boronic acid through B-O bond hydrolysis catalyzed by atmospheric moisture [18] [17]. Secondary oxidation products include fluorinated organic fragments resulting from C-F bond activation under prolonged exposure conditions [16]. The minimal formation of these secondary products further confirms the compound's superior oxidative stability [18].

Environmental Stability Factors

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant